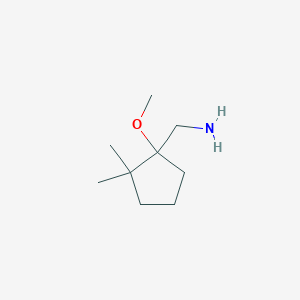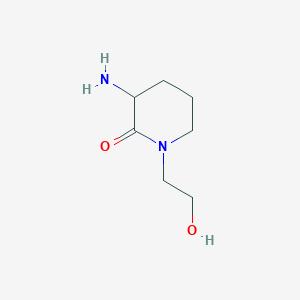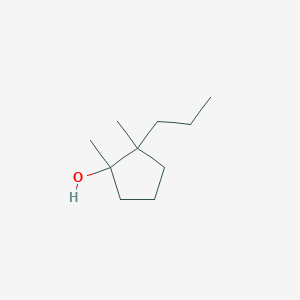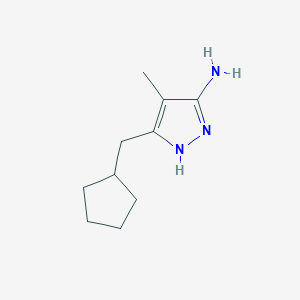![molecular formula C9H17N B13287471 6,6-Dimethyl-1-azaspiro[3.4]octane](/img/structure/B13287471.png)
6,6-Dimethyl-1-azaspiro[3.4]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6-Dimethyl-1-azaspiro[3.4]octane is a chemical compound with the molecular formula C9H17N. It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,6-Dimethyl-1-azaspiro[3.4]octane typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of suitable intermediates in the presence of a base. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .
Chemical Reactions Analysis
Types of Reactions: 6,6-Dimethyl-1-azaspiro[3.4]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of catalysts and specific solvents to facilitate the reaction
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce corresponding amines .
Scientific Research Applications
6,6-Dimethyl-1-azaspiro[3.4]octane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6,6-Dimethyl-1-azaspiro[3.4]octane involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context. The compound may interact with enzymes, receptors, or other biomolecules, influencing their activity and pathways involved in cellular processes .
Comparison with Similar Compounds
1-Azaspiro[3.4]octane: Shares a similar spiro structure but lacks the dimethyl groups.
1-Oxa-6-azaspiro[3.4]octane: Contains an oxygen atom in the ring structure, offering different chemical properties
Uniqueness: 6,6-Dimethyl-1-azaspiro[3.4]octane is unique due to its specific structural features, including the dimethyl groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable in various applications, distinguishing it from other spiro compounds .
Properties
Molecular Formula |
C9H17N |
|---|---|
Molecular Weight |
139.24 g/mol |
IUPAC Name |
6,6-dimethyl-1-azaspiro[3.4]octane |
InChI |
InChI=1S/C9H17N/c1-8(2)3-4-9(7-8)5-6-10-9/h10H,3-7H2,1-2H3 |
InChI Key |
IPSSVRMDMQUVQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2(C1)CCN2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{1-[(4-chlorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B13287389.png)
![{2-[Bis(propan-2-yl)amino]ethyl}(2,2-dimethylpropyl)amine](/img/structure/B13287397.png)


![1-[(2,2-Dimethylpropyl)amino]propan-2-ol](/img/structure/B13287406.png)



![1-{[(4-Fluoro-2-methylphenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13287426.png)

![6-[(Pent-4-yn-2-yl)amino]pyrimidine-4-carboxylic acid](/img/structure/B13287456.png)
![2-Methyl-1-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}propan-2-ol](/img/structure/B13287460.png)
![2,2-Dimethyl-8-oxa-5-azaspiro[3.5]nonane](/img/structure/B13287466.png)
